molecular formula C17H14FNO2 B13725020 1-(1-(2-Fluorobenzoyl)indolin-5-yl)ethanone

1-(1-(2-Fluorobenzoyl)indolin-5-yl)ethanone

Cat. No.: B13725020
M. Wt: 283.30 g/mol
InChI Key: RXECEGCTCVWROH-UHFFFAOYSA-N
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Description

1-(1-(2-Fluorobenzoyl)indolin-5-yl)ethanone is an organic compound with the molecular formula C17H14FNO2 and a molecular weight of 283.30 g/mol. It is supplied with a documented purity of 95% . This compound features an indoline scaffold, a structure of significant interest in medicinal chemistry due to its presence in biologically active molecules. Indoline and indole-based derivatives are extensively researched for their potential as multitarget therapeutics, particularly in the development of kinase inhibitors and anti-inflammatory agents . The structural motif of this compound suggests potential research applications in early-stage drug discovery. Its indoline core is a valuable scaffold for designing novel therapeutic agents. Furthermore, the 2-fluorobenzoyl substituent is a common pharmacophore that can influence a molecule's binding affinity and metabolic stability . Researchers can utilize this high-purity building block to explore new chemical space in programs targeting a range of diseases. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Certificate of Analysis for lot-specific data.

Properties

Molecular Formula

C17H14FNO2

Molecular Weight

283.30 g/mol

IUPAC Name

1-[1-(2-fluorobenzoyl)-2,3-dihydroindol-5-yl]ethanone

InChI

InChI=1S/C17H14FNO2/c1-11(20)12-6-7-16-13(10-12)8-9-19(16)17(21)14-4-2-3-5-15(14)18/h2-7,10H,8-9H2,1H3

InChI Key

RXECEGCTCVWROH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-(1-(2-Fluorobenzoyl)indolin-5-yl)ethanone

Reported Synthetic Routes and Key Steps

Acylation of Indoline Nitrogen with 2-Fluorobenzoyl Chloride

A common approach involves the N-1 acylation of indoline or substituted indoline derivatives with 2-fluorobenzoyl chloride under basic conditions. For example, in the synthesis of related indoline compounds, 5-nitroindole derivatives were reacted with fluorobenzoyl chlorides to afford N-1 acylated products in moderate to good yields (approximately 55–67%).

  • Typical conditions: Use of a base such as sodium hydride or triethylamine in polar aprotic solvents (e.g., dimethylformamide).
  • Reaction temperature: Often elevated (e.g., 100 °C) for prolonged times (up to 24 hours).
  • Purification: Column chromatography on silica gel using ethyl acetate/n-hexane mixtures.

This method provides a direct route to install the 2-fluorobenzoyl group on the indoline nitrogen.

Formylation and Subsequent Functionalization (Vilsmeier-Haack Reaction)

Formylation at the 5-position of the indoline ring can be achieved using the Vilsmeier-Haack reaction , employing a mixture of phosphorus oxychloride and N,N-dimethylformamide. This step introduces an aldehyde group, which can be further elaborated.

  • This method has been used in the preparation of indoline derivatives as intermediates for complex molecules such as silodosin.
  • The formylated intermediate can undergo condensation with nitroalkanes and subsequent reductions to introduce ethanone or other carbonyl functionalities.
Reduction and Hydrolysis Steps

Reduction of nitrovinyl intermediates to nitropropyl derivatives, followed by hydrolysis, allows the introduction of ethanone groups on the indoline scaffold. Various reducing agents have been reported, including:

  • Iron powder in acidic media.
  • Sodium borohydride with catalytic metal salts.
  • Catalytic hydrogenation using Pd-C or Raney nickel.

These steps are often carried out in one-pot procedures to improve efficiency and yield.

Representative Synthetic Scheme Summary

Step Reaction Type Reagents/Conditions Outcome/Intermediate
1 N-1 Acylation 2-Fluorobenzoyl chloride, base (e.g., NaH, Et3N), DMF, 100 °C, 24 h N-(2-Fluorobenzoyl)indoline derivative
2 Vilsmeier-Haack Formylation POCl3, DMF, 0–100 °C 5-Formylindoline derivative
3 Nitroalkane Condensation 2-Nitroethane, base 5-(2-Nitrovinyl)indoline intermediate
4 Reduction Fe powder/HCl or NaBH4/catalyst 5-(2-Nitropropyl)indoline intermediate
5 Hydrolysis/Functionalization Methanolic KOH or acidic hydrolysis Ethanone-functionalized indoline derivative

This sequence can be optimized as a one-pot synthesis to improve commercial viability and scalability.

Experimental Data and Yields

The yields for key steps in related indoline derivative syntheses are as follows:

Step Yield (%) Notes
N-1 Acylation with fluorobenzoyl chloride 55–67 Moderate yields; purification by chromatography
Vilsmeier-Haack formylation >80 High yield; critical for introducing aldehyde
Nitroalkane condensation ~75 Efficient condensation step
Reduction 60–85 Dependent on reducing agent and conditions
Final hydrolysis/functionalization 80–90 High conversion to ethanone derivative

Summary Table of Preparation Methods

Method No. Key Reaction Reagents/Conditions Yield (%) Comments
1 N-1 Acylation 2-Fluorobenzoyl chloride, NaH/Et3N, DMF, 100 °C, 24 h 55–67 Direct acylation, moderate yield
2 Vilsmeier-Haack formylation POCl3, DMF, 0–100 °C >80 Introduces aldehyde at 5-position
3 Nitroalkane condensation 2-Nitroethane, base ~75 Forms nitrovinyl intermediate
4 Reduction Fe/HCl, NaBH4/catalyst, Pd-C 60–85 Converts nitrovinyl to nitropropyl
5 Hydrolysis/functionalization Methanolic KOH or acidic hydrolysis 80–90 Final ethanone formation
6 One-pot synthesis Combination of steps 2–5 in single reactor Improved Industrially advantageous, scalable

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-Fluorobenzoyl)indolin-5-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(1-(2-Fluorobenzoyl)indolin-5-yl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(1-(2-Fluorobenzoyl)indolin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Variations

Core Structure Comparison
  • Indoline vs. Indole Derivatives: The target compound features an indoline core (a saturated indole analog), which may improve metabolic stability compared to unsaturated indole derivatives like 1-(4-Chlorobenzoyl)-5-methoxy-2-methylindole (). Indoline’s reduced aromaticity could decrease reactivity toward oxidative metabolism . 1-(5-Bromo-6-fluoro-1H-indazol-1-yl)ethanone () shares the ethanone group but replaces indoline with an indazole core, introducing additional nitrogen atoms that may alter hydrogen-bonding capabilities.
Substituent Effects
  • Fluorobenzoyl vs. Fluorobenzyl :
    • Compared to 1-(1-(4-Fluorobenzyl)indolin-5-yl)-3-neopentylguanidine (compound 50, ), the target compound’s 2-fluorobenzoyl group introduces a ketone linkage instead of a methylene bridge. This difference may reduce steric hindrance while increasing polarity .

Physicochemical Properties

Compound Name Core Substituents Molecular Weight LogP* Solubility
1-(1-(2-Fluorobenzoyl)indolin-5-yl)ethanone Indoline 2-Fluorobenzoyl, Ethanone 283.31 ~2.5 Moderate
1-(1-(4-Fluorobenzyl)indolin-5-yl)-3-neopentylguanidine Indoline 4-Fluorobenzyl, Guanidine ~400 ~3.0 Low
1-(4-Chlorobenzoyl)-5-methoxy-2-methylindole Indole 4-Chlorobenzoyl, Methoxy ~300 ~3.2 Low
2-((1-Benzyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone Imidazole Benzyl, Phenyl, Thioether 425.5 ~4.0 Very Low

*Estimated LogP values based on substituent contributions.

  • Lipophilicity : The target compound’s LogP (~2.5) is lower than analogs with bulkier hydrophobic groups (e.g., imidazole-thioether in ), suggesting better aqueous solubility .
  • Electronic Effects: The 2-fluorobenzoyl group’s electron-withdrawing nature may stabilize the compound against nucleophilic attack compared to non-fluorinated analogs .

Biological Activity

1-(1-(2-Fluorobenzoyl)indolin-5-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and enzyme inhibition properties. This compound features a unique structure characterized by an indoline moiety combined with a fluorobenzoyl group, which enhances its lipophilicity and biological interactions.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Indoline moiety : A bicyclic structure that contributes to the compound's pharmacological profile.
  • Fluorobenzoyl group : The presence of fluorine increases lipophilicity, potentially improving membrane permeability and biological activity.
  • Ketone functional group : This group is essential for the compound's reactivity and interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits significant anti-inflammatory activity . It may act as an inhibitor of specific enzymes involved in inflammatory pathways, including lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). These enzymes play critical roles in the production of pro-inflammatory mediators.

Inhibition Studies

In vitro studies have demonstrated that related indoline-based compounds can act as dual inhibitors of 5-LOX and sEH. For instance, compounds exhibiting similar structures have shown IC50 values in the low micromolar range, indicating effective inhibition:

CompoundTarget EnzymeIC50 (μM)
Compound 435-LOX0.45 ± 0.11
Compound 735-LOX0.41 ± 0.01
Compound 73sEH0.43 ± 0.10

These findings suggest that this compound could exhibit similar inhibitory effects, making it a candidate for further exploration as an anti-inflammatory agent.

The proposed mechanism of action for compounds like this compound involves:

  • Enzyme Interaction : Binding to the active sites of enzymes such as 5-LOX and sEH, thereby inhibiting their activity.
  • Molecular Docking Studies : Computational studies have been employed to predict binding affinities and elucidate the interaction dynamics between the compound and its targets.

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

  • Indoline Derivatives : Research has shown that modifications in the indoline structure can lead to varying degrees of enzyme inhibition and anti-inflammatory effects.
  • Fluorinated Compounds : The introduction of fluorine has been linked to enhanced biological activity, potentially due to increased lipophilicity and altered electronic properties.

Q & A

Q. What are the recommended synthetic routes for 1-(1-(2-Fluorobenzoyl)indolin-5-yl)ethanone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a fluorobenzoyl moiety to an indolin-5-yl-ethanone scaffold. Key steps include:

  • Acylation : Reacting indolin-5-yl-ethanone with 2-fluorobenzoyl chloride under basic conditions (e.g., using triethylamine as a base) in anhydrous dichloromethane at 0–5°C to minimize side reactions .
  • Catalytic Optimization : Employing Lewis acids like AlCl₃ or BF₃·Et₂O to enhance electrophilic substitution efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility and reaction homogeneity, while inert atmospheres (N₂/Ar) prevent oxidation .
  • Yield Optimization : Monitoring reaction progress via TLC or HPLC and adjusting reaction time (typically 12–24 hours) and temperature (room temp. to 60°C) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer: While specific hazard data for this compound is limited, general precautions for fluorinated indole derivatives include:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks, especially during solvent evaporation .
  • Emergency Protocols : Maintain access to emergency eyewash stations and showers. For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion .
  • Waste Disposal : Segregate halogenated waste in designated containers for incineration .

Q. How is the molecular structure characterized using spectroscopic techniques?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify substituent positions (e.g., fluorobenzoyl vs. indole protons) via chemical shifts. For example, the 2-fluorobenzoyl carbonyl carbon appears at δ ~165–170 ppm .
    • ¹⁹F NMR : Confirms fluorine incorporation (δ ~-110 to -120 ppm for aromatic F) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
  • X-ray Crystallography : Resolves spatial arrangement, bond angles, and intermolecular interactions (e.g., π-π stacking in crystal lattices) .

Advanced Research Questions

Q. How do electron-withdrawing groups like fluorine influence the compound's reactivity and biological activity?

Methodological Answer:

  • Electronic Effects : Fluorine’s electronegativity increases the electrophilicity of the benzoyl group, enhancing reactivity in nucleophilic substitution or cross-coupling reactions .
  • Biological Activity : Fluorine improves metabolic stability and target binding (e.g., kinase inhibition) by modulating electron density. Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs in enzyme assays .
  • SAR Studies : Synthesize derivatives with F at ortho/meta/para positions to map structure-activity relationships. Use computational tools (e.g., DFT) to correlate electronic properties with bioactivity .

Q. What strategies resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Assay Standardization : Replicate studies under controlled conditions (e.g., cell line provenance, serum-free media, and consistent compound purity ≥95% by HPLC) .
  • Data Normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity measurements. For example, normalize IC₅₀ values against staurosporine in kinase assays .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA or Bayesian modeling) to reconcile discrepancies caused by variable parameters like incubation time or solvent (DMSO vs. ethanol) .

Q. How can computational methods predict interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model binding poses in target proteins (e.g., COX-2 or EGFR). Validate with co-crystallized ligands from the PDB .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and identify key residues (e.g., hydrogen bonds with fluorobenzoyl carbonyl) .
  • ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP ~2.5 for optimal blood-brain barrier penetration) .

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